6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is a synthetic compound known for its diverse biological activities. The compound features a quinazoline core linked to a trimethoxyphenyl group via an aminomethyl bridge. This structure is significant in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Aminomethyl Bridge: The aminomethyl bridge is introduced by reacting the quinazoline core with formaldehyde and a primary amine, such as 3,4,5-trimethoxyaniline, under reductive amination conditions.
Final Assembly: The final compound is obtained by coupling the aminomethyl intermediate with the quinazoline core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis. By binding to the active site of the enzyme, it prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA, RNA, and protein synthesis, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimetrexate: Another dihydrofolate reductase inhibitor with a similar quinazoline core.
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate with a similar mechanism of action.
Uniqueness
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is unique due to its trimethoxyphenyl group, which enhances its binding affinity and specificity towards dihydrofolate reductase, making it a potent inhibitor compared to other similar compounds .
Eigenschaften
CAS-Nummer |
52128-09-3 |
---|---|
Molekularformel |
C18H21N5O3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C18H21N5O3/c1-24-14-7-11(8-15(25-2)16(14)26-3)21-9-10-4-5-13-12(6-10)17(19)23-18(20)22-13/h4-8,21H,9H2,1-3H3,(H4,19,20,22,23) |
InChI-Schlüssel |
UQEQZLDUBBDNMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.